molecular formula C19H18N2O6S2 B2835142 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate CAS No. 946346-11-8

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate

Cat. No.: B2835142
CAS No.: 946346-11-8
M. Wt: 434.48
InChI Key: CRSSQFOPWAOZIN-UHFFFAOYSA-N
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Description

The compound “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This ring is substituted with a thiophen-2-yl group and a morpholinosulfonyl benzoate group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an isoxazole ring which is a heterocyclic compound. The isoxazole ring is attached to a thiophene ring at the 5-position and a morpholinosulfonyl benzoate group is attached via a methylene bridge .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be solid at room temperature due to the presence of multiple ring structures which typically increase the melting point. It’s likely to be soluble in organic solvents due to the presence of multiple polar groups .

Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of new oxadiazolylbenzodioxane derivatives involving reactions with N-substituted chloroacetamides and studies of their antibacterial activity have been explored. These reactions include the use of structures similar to the compound , showing its potential in the development of antibacterial agents (Avagyan et al., 2020).

Condensation Reactions in Heterocycles Synthesis

Research on the condensation of various nitrogen-containing heterocycles, including morpholino derivatives, has been conducted. This involves exploring the chemical behavior and potential applications of such compounds in synthesizing complex heterocyclic structures (Mamedov et al., 2009).

Antibacterial and Antifungal Activities

Studies on novel thiazolidin-4-one derivatives, synthesized using similar compounds, showed moderate in vitro activities against microorganisms, indicating the potential of these compounds in antimicrobial applications (Patil et al., 2011).

Reactions in Organometallic Chemistry

Research on the reactions of polymethylene-substituted 2-isoxazolines with organometallic compounds has been studied. This work sheds light on the chemical properties and potential applications of isoxazoline and morpholino derivatives in organometallic synthesis (Nitta et al., 1985).

Crystallographic Studies

Crystallographic analysis of compounds containing dihydroisoxazol and morpholine rings has been conducted. This research provides insights into the structural aspects of such compounds, which is crucial for understanding their chemical behavior and potential applications (Sebbar et al., 2016).

Synthesis of Novel Copolymers

The synthesis of novel copolymers containing carbazole and their electrochromic properties have been investigated. This research highlights the potential of using similar structural compounds in the development of advanced materials with specific electronic properties (Aydın & Kaya, 2013).

Corrosion Inhibition Properties

The corrosion inhibition properties of benzimidazole derivatives on mild steel have been assessed, providing insights into the potential use of similar compounds in corrosion protection applications (Ammal et al., 2018).

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S2/c22-19(26-13-15-12-17(27-20-15)18-2-1-11-28-18)14-3-5-16(6-4-14)29(23,24)21-7-9-25-10-8-21/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSSQFOPWAOZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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